Desmethyl Celecoxib
Desmethyl Celecoxib
Inhibitors of cyclooxygenase (COX) are generally grouped according to selectivity for COX-1 versus COX-2. However, many COX inhibitors also show an antitumor, pro-apoptotic activity that is distinct from COX inhibition - celecoxib is an example. CAY10452 is a celecoxib analog that retains potent, selective COX-2 inhibitory activity (IC50 = 32 nM), but does not induce apoptosis in prostate cancer cell lines even at 100 µM. CAY10452 is thus a clean, selective tool for the inhibition of COX-2.
Brand Name:
Vulcanchem
CAS No.:
170569-87-6
VCID:
VC21211744
InChI:
InChI=1S/C16H12F3N3O2S/c17-16(18,19)15-10-14(11-4-2-1-3-5-11)22(21-15)12-6-8-13(9-7-12)25(20,23)24/h1-10H,(H2,20,23,24)
SMILES:
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
Molecular Formula:
C16H12F3N3O2S
Molecular Weight:
367.3 g/mol
Desmethyl Celecoxib
CAS No.: 170569-87-6
Cat. No.: VC21211744
Molecular Formula: C16H12F3N3O2S
Molecular Weight: 367.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Inhibitors of cyclooxygenase (COX) are generally grouped according to selectivity for COX-1 versus COX-2. However, many COX inhibitors also show an antitumor, pro-apoptotic activity that is distinct from COX inhibition - celecoxib is an example. CAY10452 is a celecoxib analog that retains potent, selective COX-2 inhibitory activity (IC50 = 32 nM), but does not induce apoptosis in prostate cancer cell lines even at 100 µM. CAY10452 is thus a clean, selective tool for the inhibition of COX-2. |
|---|---|
| CAS No. | 170569-87-6 |
| Molecular Formula | C16H12F3N3O2S |
| Molecular Weight | 367.3 g/mol |
| IUPAC Name | 4-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C16H12F3N3O2S/c17-16(18,19)15-10-14(11-4-2-1-3-5-11)22(21-15)12-6-8-13(9-7-12)25(20,23)24/h1-10H,(H2,20,23,24) |
| Standard InChI Key | MQPLMBSDWYIIID-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
| Appearance | Assay:≥98%A crystalline solid |
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